

Application Notes and Protocols for Danavorexton Dosage in Mouse Sleep Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Danavorexton (**TAK-925**) is a potent and selective orexin 2 receptor (OX2R) agonist that has demonstrated significant wake-promoting effects in preclinical and clinical studies.[1][2][3][4][5] Orexin signaling is crucial for maintaining wakefulness, and its deficiency is the underlying cause of narcolepsy type 1.[1][3][4][5][6] Danavorexton, by activating OX2R, offers a therapeutic strategy to restore wakefulness in conditions of hypersomnia.[1][3][4][5][6] These application notes provide detailed protocols for administering Danavorexton to mice and assessing its effects on sleep-wake architecture using electroencephalography (EEG) and electromyography (EMG).

Data Presentation

The following table summarizes the quantitative data from mouse sleep studies involving Danavorexton administration.



Mouse Model	Dosage (mg/kg, s.c.)	Administration Time	Key Findings
Wild-Type (WT) Mice	1 and 3	During sleep/inactive phase	Significantly increased total wakefulness time in the first hour post-administration.[6]
Associated with a decrease in total NREM sleep time.[6]			
Orexin/Ataxin-3 Mice (Narcolepsy Model)	0.3, 1, 3, and 10	During active/awake phase	Dose-dependently increased total wakefulness time.[4]
Reduced fragmentation of wakefulness.[4][5][6]			
3	During active/awake phase	Significantly reduced the number of cataplexy-like episodes.[6]	
0.3 and 1	During sleep/inactive phase	Significantly increased total wakefulness time in the first hour post-administration.[6]	-
Decreased total NREM sleep time.[6]			-

Experimental Protocols Danavorexton Formulation and Administration

This protocol describes the preparation and subcutaneous administration of Danavorexton to mice.



Materials:

- Danavorexton (TAK-925)
- 0.5% (w/v) methylcellulose in sterile saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Insulin syringes (or similar) with 28-30 gauge needles
- · Analytical balance

Procedure:

- Preparation of Vehicle: Prepare a 0.5% methylcellulose solution by dissolving methylcellulose in sterile saline. Mix thoroughly using a vortex mixer. Gentle heating may aid in dissolution.
- Danavorexton Suspension:
 - Calculate the required amount of Danavorexton based on the desired dose and the number of animals to be treated.
 - Weigh the calculated amount of Danavorexton powder and place it in a sterile microcentrifuge tube.
 - Add the appropriate volume of the 0.5% methylcellulose vehicle to achieve the final desired concentration.
 - Vortex the suspension vigorously for several minutes to ensure a homogenous mixture.
 Sonication can be used to aid in suspension if necessary.
 - Prepare fresh on the day of the experiment.



- · Administration:
 - Gently restrain the mouse.
 - Lift the skin on the back of the neck to form a tent.
 - Insert the needle of the syringe into the base of the tented skin, parallel to the spine.
 - Inject the Danavorexton suspension subcutaneously (s.c.).
 - Withdraw the needle and gently apply pressure to the injection site to prevent leakage.
 - The administration volume is typically 1 ml/kg body weight.[2]

EEG/EMG Electrode Implantation Surgery

This protocol outlines the surgical procedure for implanting electrodes for chronic sleep recordings in mice.

Materials:

- Stereotaxic apparatus
- Anesthesia system (e.g., isoflurane)
- · Surgical drill
- Gold-plated screws (for EEG electrodes)
- Teflon-coated stainless steel wires (for EMG electrodes)
- Dental cement
- Suturing material
- Analgesics and antibiotics
- Heating pad



Procedure:

- Anesthesia and Preparation:
 - Anesthetize the mouse using isoflurane (or another appropriate anesthetic).
 - Shave the top of the head and clean the area with an antiseptic solution.
 - Place the mouse in a stereotaxic frame.
- Electrode Implantation:
 - Make a midline incision on the scalp to expose the skull.
 - Using a surgical drill, create small burr holes in the skull over the desired cortical areas for EEG recording (e.g., frontal and parietal cortex).
 - Gently screw the gold-plated EEG electrodes into the burr holes, ensuring they make contact with the dura mater but do not penetrate the brain.
 - For EMG electrodes, insert the Teflon-coated wires into the nuchal (neck) muscles bilaterally.
- Securing the Implant:
 - Solder the electrode leads to a connector.
 - Secure the entire assembly to the skull using dental cement.
 - Suture the incision around the implant.
- Post-operative Care:
 - Administer analgesics and antibiotics as per institutional guidelines.
 - Allow the mouse to recover for at least one week before starting any experiments.

Sleep Recording and Analysis

Methodological & Application





This protocol details the process of recording and analyzing sleep-wake states in mice.

Materials:

- EEG/EMG recording system
- Sound-attenuated and light-controlled recording chambers
- Sleep scoring software

Procedure:

- Habituation:
 - House the mice individually in the recording chambers and connect them to the recording cables for a habituation period of at least 2-3 days before baseline recordings begin.
- Recording:
 - Record baseline EEG and EMG signals for at least 24-48 hours to establish a stable sleep-wake pattern.
 - Administer Danavorexton or vehicle at the desired time point (e.g., at the beginning of the light/inactive phase or dark/active phase).
 - Continue recording EEG and EMG signals for a specified period post-injection (e.g., 6-24 hours).
- Sleep Scoring:
 - Visually score the recorded data in 4-10 second epochs into three stages: wakefulness,
 NREM sleep, and REM sleep, based on the following criteria:
 - Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG.
 - NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low-amplitude EMG.



- REM Sleep: Low-amplitude, high-frequency (theta waves) EEG; muscle atonia (very low EMG amplitude).
- Alternatively, use validated automated sleep scoring software.
- Data Analysis:
 - Quantify various sleep parameters, including:
 - Total time spent in wakefulness, NREM, and REM sleep.
 - Latency to the first episode of NREM and REM sleep.
 - Number and duration of sleep/wake bouts.
 - Sleep fragmentation (number of stage transitions).
 - EEG power spectral analysis (e.g., delta power during NREM sleep).

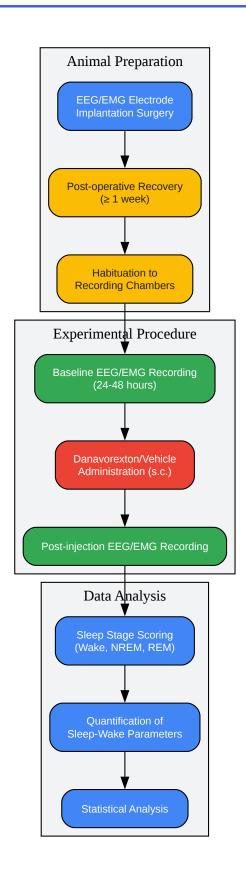
Mandatory Visualizations



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Caption: Danavorexton signaling pathway.





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Caption: Experimental workflow for mouse sleep studies.



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